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Compound of Interest

Compound Name: 4-Aminophenyl pentadecyl ketone

CAS No.: 79098-14-9

Cat. No.: B11949277 Get Quote

Executive Summary & Molecule Profile
In the development of lipid-modulating therapeutics and synthetic intermediates, 1-(4-

aminophenyl)hexadecan-1-one (AP-C16) serves as a critical lipophilic building block. Its

structure combines a polar, ionizable headgroup (aniline derivative) with a hydrophobic tail

(C16 chain).

This guide provides a definitive analysis of its fragmentation behavior under Electrospray

Ionization (ESI) and Collision-Induced Dissociation (CID). We compare its performance against

its non-aminated analog, Hexadecanophenone, to demonstrate why the amino-substitution is

the defining feature for detection sensitivity and spectral specificity.
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Feature Target Molecule (AP-C16)
Comparative Control
(Hexadecanophenone)

Structure

Formula

Monoisotopic Mass 331.2875 Da 316.2766 Da

Precursor Ion 332.2953 317.2839

LogP (Predicted) ~7.2 (High Lipophilicity) ~8.5 (Extreme Lipophilicity)

Ionization Mode ESI (+) Highly Responsive ESI (+) Poor / APCI Preferred

Mechanistic Fragmentation Analysis
The mass spectral fingerprint of 1-(4-aminophenyl)hexadecan-1-one is governed by charge

localization on the aromatic amine. Unlike aliphatic lipids that fragment randomly along the

chain, this molecule exhibits highly specific, energy-dependent cleavage pathways.

Pathway A: The McLafferty Rearrangement (Dominant)
The most abundant product ion arises from the site-specific McLafferty rearrangement. This

requires a

-hydrogen on the alkyl chain (abundant in the C16 tail) and proceeds via a 6-membered
transition state.[1]

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the alkyl chain.[1][2]

Cleavage: The bond between the

and

carbons (relative to the carbonyl) breaks.[3]

Result: A neutral alkene (
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) is ejected. The charge remains on the aromatic ketone moiety due to the resonance
stabilization provided by the amino group.

Diagnostic Ion:

136.08 (Protonated 4-aminoacetophenone enol).

Pathway B: -Cleavage (Acylium Formation)
At higher collision energies (CE), the bond between the carbonyl carbon and the alkyl chain

breaks directly.

Mechanism: Direct inductive cleavage.

Result: Formation of the stable 4-aminobenzoyl cation (acylium ion).

Diagnostic Ion:

120.04.

Pathway Visualization
The following diagram illustrates the competing fragmentation pathways and the resulting ion

species.

Precursor Ion [M+H]+
m/z 332.29

(Charge on Amine)

6-Membered Transition State
(Gamma-H Transfer)

 Low CE

Acylium Ion
[4-Aminobenzoyl]+

m/z 120.04

 High CE (Alpha-Cleavage)

Neutral Loss: Pentadecyl Radical

McLafferty Product
[4-Aminoacetophenone+H]+

m/z 136.08
(Base Peak)

 Rearrangement

Neutral Loss: Tetradecene
(C14H28, 196 Da)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11949277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Mechanistic pathway of 1-(4-aminophenyl)hexadecan-1-one fragmentation under CID

conditions.

Comparative Performance: Amine vs.
Unsubstituted[4]
This section objectively compares the target molecule against its non-aminated analog

(Hexadecanophenone) to highlight the impact of the 4-amino group on analytical performance.

A. Ionization Efficiency (Sensitivity)[5]
Target (Amine): The primary amine (

) has a high proton affinity (~203 kcal/mol). In ESI positive mode, this site is easily
protonated, leading to high signal intensity even at low concentrations.

Alternative (Unsubstituted): Lacks a basic site. Protonation must occur on the carbonyl

oxygen, which is far less favorable.

Experimental Implication: The aminated target typically shows 10-50x higher response in

ESI+ than the unsubstituted analog [1].

B. Fragmentation Specificity

Parameter
1-(4-
aminophenyl)hexadecan-1-
one

Hexadecanophenone
(Alternative)

Precursor (m/z) 332.3 317.3

Major Fragment 136.1 (Specific) 105.0 (Generic Benzoyl)

Secondary Fragment 120.0 (Specific) 77.0 (Phenyl cation - Noisy)

Interference Risk
Low.

136 is distinct.[4]

High.

105 is common in

plasticizers/solvents.
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C. Chromatographic Behavior
Both molecules are highly lipophilic (

).

Retention: Both will elute late on reverse-phase (C18) columns.

Peak Shape: The amine can cause peak tailing on older silica-based columns due to silanol

interactions.

Solution: Use end-capped columns (e.g., C18 BEH or HSS T3) and include ammonium

formate/formic acid in the mobile phase to mask silanols [2].

Validated Experimental Protocol
To replicate these results, use the following LC-MS/MS workflow. This protocol is designed for

a Triple Quadrupole (QqQ) or Q-TOF system.

Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol:Dichloromethane (1:1). (Pure

methanol may not dissolve the C16 chain effectively).

Working Standard: Dilute to 100 ng/mL in Acetonitrile:Water (90:10) + 0.1% Formic Acid.

Phase 2: LC-MS Conditions
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-1 min: 50% B

1-5 min: Ramp to 98% B (Required to elute C16 tail)
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5-7 min: Hold 98% B

Source: Electrospray Ionization (ESI) Positive Mode.[5]

Capillary Voltage: 3.0 kV

Desolvation Temp: 450°C (High temp needed for lipids)

Phase 3: MRM Transition Table (Quantitation)
Use these transitions for Maximum Sensitivity and Confirmation.

Transition
Type

Precursor
(m/z)

Product
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Mechanism

Quantifier 332.3 136.1 20 - 25 50

McLafferty

Rearrangeme

nt

Qualifier 1 332.3 120.0 35 - 40 50 -Cleavage

(Acylium)

Qualifier 2 332.3 92.0 50+ 50
Aniline Ring

Fragment

Workflow Diagram

Sample Prep
(MeOH/DCM)

LC Separation
(C18, High %B)

ESI Source (+)
[M+H]+ = 332.3

Collision Cell
(CID)

Detection
(m/z 136, 120)

Click to download full resolution via product page

Figure 2: Analytical workflow for the detection of 1-(4-aminophenyl)hexadecan-1-one.
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For researchers characterizing 1-(4-aminophenyl)hexadecan-1-one, the McLafferty

rearrangement product (

136.1) is the definitive spectral marker. Unlike unsubstituted alkyl phenones, the presence of
the 4-amino group provides a "charge anchor," significantly enhancing ESI sensitivity and
simplifying the fragmentation pattern.

When comparing alternatives, the aminated variant offers superior limits of detection (LOD) but

requires careful chromatographic management to prevent peak tailing. The protocols defined

above provide a robust starting point for pharmacokinetic or lipidomic profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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